molecular formula C19H20ClF3N4OS B2353936 N-(3-methylbutyl)-1-{4-[(phenylsulfonyl)amino]benzoyl}prolinamide CAS No. 1251615-12-9

N-(3-methylbutyl)-1-{4-[(phenylsulfonyl)amino]benzoyl}prolinamide

Cat. No.: B2353936
CAS No.: 1251615-12-9
M. Wt: 444.9
InChI Key: LZIYVLBYASCMAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound is not well-documented in the available literature. It’s important to note that Sigma-Aldrich provides similar compounds to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Scientific Research Applications

Prodrug Forms and Water Solubility

N-(3-methylbutyl)-1-{4-[(phenylsulfonyl)amino]benzoyl}prolinamide, as a member of the sulfonamide group, may have potential applications as a prodrug. Research on similar sulfonamide derivatives has shown that such compounds can be used as prodrug forms due to their ability to be enzymatically hydrolyzed to yield the parent sulfonamide. These derivatives often possess high water solubility and adequate lipophilicity at physiological pH, making them suitable for various pharmaceutical applications (Larsen, Bundgaard & Lee, 1988).

Antiviral Properties

Studies on benzidine derivatives with a benzoyl prolinamide core have demonstrated potent inhibitory activity against the Hepatitis C Virus (HCV). These compounds, which include phenylsulfonyl amino acid derivatives, show promise as antiviral agents due to their high selectivity and safety profiles, indicating potential applications in treating various HCV genotypes (Abdel Karim et al., 2020).

Enzyme Inhibition

N-(phenylsulfonyl) amino acid derivatives have been studied for their potential as enzyme inhibitors. They exhibit distinct structure-inhibition relationships and may have applications in inhibiting specific enzymes like aldose reductase, which is important in diabetic complications (Deruiter et al., 1991).

Anti-Inflammatory Activity

Compounds structurally related to this compound have been synthesized and evaluated for anti-inflammatory activities. Some of these derivatives show promising results in assays like the carrageenan-induced rat paw edema assay, suggesting potential applications in treating inflammation-related conditions (Wilson & Redda, 2003).

Serotonin Receptor Agonism

Benzamide derivatives, including phenylsulfonyl amino acid derivatives, have been found to act as serotonin 4 receptor agonists. These compounds have potential applications in gastrointestinal motility disorders, offering prospects as novel prokinetic agents with reduced side effects (Sonda et al., 2004).

Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[6-(3-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClF3N4OS/c1-12-3-2-6-27(9-12)16-8-18(25-11-24-16)29-10-17(28)26-15-5-4-13(20)7-14(15)19(21,22)23/h4-5,7-8,11-12H,2-3,6,9-10H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIYVLBYASCMAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC(=NC=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.